

Replicability of Published Data on JH-II-127: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published data on **JH-II-127**, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). While direct, independent replication studies of the seminal publication by Hatcher et al. (2015) were not identified in the public domain, this document aims to provide an objective summary of the original findings, placing them in the context of other LRRK2 inhibitors and detailing the experimental protocols to aid in the assessment of their replicability.

Performance Comparison of LRRK2 Inhibitors

The following table summarizes the reported in vitro potency of **JH-II-127** and other known LRRK2 inhibitors as presented in the initial discovery paper. This data allows for a direct comparison of their activity against wild-type and mutant forms of the LRRK2 enzyme.



Compound	Wild-type LRRK2 IC50 (nM)	LRRK2- G2019S IC50 (nM)	LRRK2- A2016T IC50 (nM)	LRRK2- G2019S + A2016T IC50 (nM)
JH-II-127	6.6	2.2	47.7	3080
LRRK2-IN-1	13 ± 1.8	6 ± 0.9	2450 ± 16	3080 ± 10
TAE684	6	6	78	190
GSK2578215A	8.9	10.7	-	-

Data sourced from Hatcher et al., 2015.[1]

Experimental Protocols

To facilitate the evaluation and potential replication of the original findings, detailed methodologies for the key experiments are provided below, based on the descriptions in the primary literature.

In Vitro LRRK2 Kinase Assay

This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of **JH-II-127** against various forms of the LRRK2 enzyme.

- Enzymes: Recombinant GST-tagged LRRK2 fragments (residues 1326–2527) for wild-type,
 G2019S, A2016T, and the double mutant G2019S + A2016T were used.
- Substrate: The synthetic peptide Nictide (20 μ M) served as the substrate for phosphorylation.
- ATP Concentration: The concentration of ATP in the assay was 100 μM.
- Detection: The assay measured the incorporation of phosphate into the Nictide substrate to determine the level of kinase activity.
- Inhibitor concentrations: A range of concentrations of the inhibitor (**JH-II-127**) were tested to generate a dose-response curve and calculate the IC50 value.



 Replicates: The experiments were conducted in triplicate to ensure the reliability of the results.[1]

Cell-Based LRRK2 Phosphorylation Assay

This assay assessed the ability of **JH-II-127** to inhibit LRRK2 activity within a cellular context by measuring the phosphorylation of key serine residues.

- Cell Lines: HEK293 cells stably expressing various forms of GFP-tagged LRRK2 (wild-type, G2019S, A2016T, and G2019S + A2016T) were used. Human lymphoblastoid cells from a healthy control and a Parkinson's disease patient homozygous for the LRRK2 G2019S mutation were also utilized to assess activity on endogenous LRRK2.
- Treatment: Cells were treated with either DMSO (vehicle control) or varying concentrations of JH-II-127 for 90 minutes. LRRK2-IN-1 (1 µM) was used as a positive control.
- Lysate Preparation: Following treatment, the cells were lysed to extract cellular proteins.
- Immunoblotting: The cell lysates were subjected to immunoblot analysis to detect the phosphorylation status of LRRK2 at Ser910 and Ser935, as well as the total LRRK2 levels.
 [1]

In Vivo Pharmacodynamic Analysis

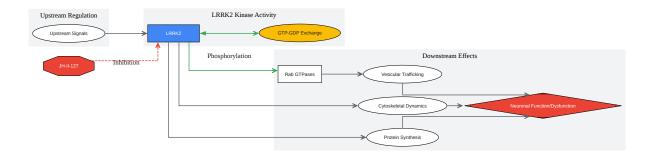
This experiment evaluated the ability of orally administered **JH-II-127** to inhibit LRRK2 phosphorylation in a living organism.

- Animal Model: Mice were used for the in vivo studies.
- Drug Administration: **JH-II-127** was administered via oral gavage at specified doses.
- Tissue Collection: At various time points after administration, tissues such as the brain, spleen, and kidney were collected.
- Analysis: The collected tissues were processed to assess the phosphorylation level of endogenous LRRK2 at Ser935 and total LRRK2 levels via immunoblotting.[1]

Visualizing the Science



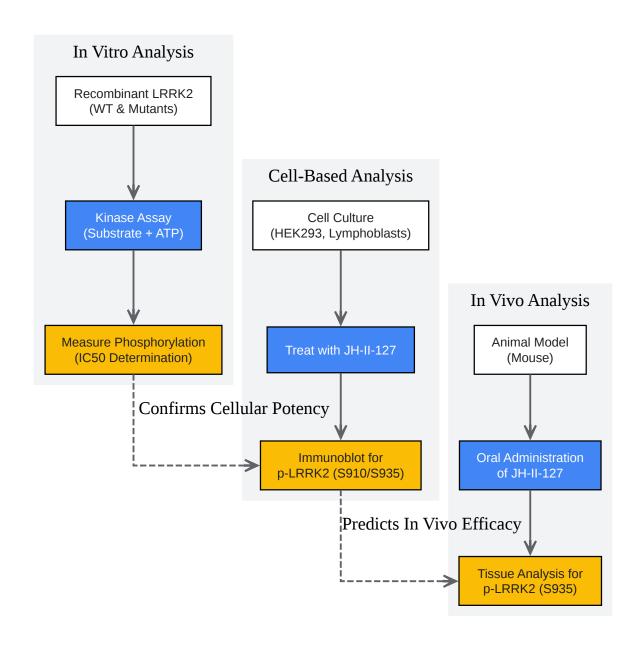
To better understand the context and methodology of the published data, the following diagrams illustrate the LRRK2 signaling pathway and a generalized workflow for evaluating LRRK2 inhibitors.



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Caption: LRRK2 Signaling Pathway and the inhibitory action of JH-II-127.





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Caption: General experimental workflow for the evaluation of LRRK2 inhibitors.

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References

- 1. Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
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